molecular formula C14H18N6O3 B2777557 2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 878412-99-8

2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Cat. No.: B2777557
CAS No.: 878412-99-8
M. Wt: 318.337
InChI Key: ZNRVDIKIGMWWJH-UHFFFAOYSA-N
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Description

2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions, followed by cyclization with an imidazole derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the functional groups, especially at the acetamide moiety, using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
  • 2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
  • 4-Hydroxy-2-quinolones

Uniqueness

Compared to similar compounds, 2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide is unique due to its specific structural features and functional groups

Properties

IUPAC Name

2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-5-18-7(2)8(3)20-10-11(16-13(18)20)17(4)14(23)19(12(10)22)6-9(15)21/h5-6H2,1-4H3,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRVDIKIGMWWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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